molecular formula C20H19N3O B248873 4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

Cat. No. B248873
M. Wt: 317.4 g/mol
InChI Key: YQRAOMVESZCIHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.

Scientific Research Applications

4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been studied for its potential applications in various fields. It has been found to have anticancer, antifungal, and antibacterial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and depression. It has been found to have a positive effect on the central nervous system and has been shown to improve cognitive function.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes in the body. It has also been found to modulate the activity of neurotransmitters in the central nervous system.
Biochemical and Physiological Effects:
4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. This compound has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize using the one-pot three-component reaction. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research of 4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. One direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to investigate its potential use as an anticancer agent. Additionally, further research can be done to understand the mechanism of action of this compound and to develop new methods for synthesizing it.
Conclusion:
In conclusion, 4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a chemical compound that has shown promise in various scientific research applications. It has been synthesized using various methods and has been studied for its potential use in the treatment of Alzheimer's disease, cancer, and other disorders. This compound has several biochemical and physiological effects and has been found to have antioxidant and anti-inflammatory properties. While there are limitations to using this compound in lab experiments, there are several future directions for research that can help further our understanding of its potential applications.

Synthesis Methods

There are several methods for synthesizing 4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. One of the most commonly used methods is the one-pot three-component reaction of 4-ethylbenzaldehyde, phenyl hydrazine, and 3-methyl-2-butanone. This reaction is carried out in the presence of a catalyst such as acetic acid or trifluoroacetic acid. The yield of this reaction is high, and the purity of the product is also good.

properties

Product Name

4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

4-(4-ethylphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H19N3O/c1-2-13-8-10-14(11-9-13)16-12-17(24)21-20-18(16)19(22-23-20)15-6-4-3-5-7-15/h3-11,16H,2,12H2,1H3,(H2,21,22,23,24)

InChI Key

YQRAOMVESZCIHP-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4

SMILES

CCC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=CC=C4

Origin of Product

United States

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